molecular formula C21H30FNO3 B11071767 4-Tert-butylcyclohexyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate

4-Tert-butylcyclohexyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate

Cat. No.: B11071767
M. Wt: 363.5 g/mol
InChI Key: PHEKXCGQPMACNQ-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)CYCLOHEXYL 5-(4-FLUOROANILINO)-5-OXOPENTANOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a tert-butyl group attached to a cyclohexyl ring, which is further connected to a fluorinated aniline derivative and a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)CYCLOHEXYL 5-(4-FLUOROANILINO)-5-OXOPENTANOATE typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the tert-butyl group. The fluorinated aniline derivative is then synthesized separately and coupled with the cyclohexyl ring through a series of reactions. The final step involves the esterification of the resulting compound with pentanoic acid under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)CYCLOHEXYL 5-(4-FLUOROANILINO)-5-OXOPENTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

4-(TERT-BUTYL)CYCLOHEXYL 5-(4-FLUOROANILINO)-5-OXOPENTANOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)CYCLOHEXYL 5-(4-FLUOROANILINO)-5-OXOPENTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(TERT-BUTYL)CYCLOHEXYL 5-(4-FLUOROANILINO)-5-OXOPENTANOATE include other fluorinated aniline derivatives and cyclohexyl esters. Examples include:

  • 4-(TERT-BUTYL)CYCLOHEXYL 5-(4-CHLOROANILINO)-5-OXOPENTANOATE
  • 4-(TERT-BUTYL)CYCLOHEXYL 5-(4-METHOXYANILINO)-5-OXOPENTANOATE

Uniqueness

What sets 4-(TERT-BUTYL)CYCLOHEXYL 5-(4-FLUOROANILINO)-5-OXOPENTANOATE apart from similar compounds is the presence of the fluorine atom in the aniline ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H30FNO3

Molecular Weight

363.5 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 5-(4-fluoroanilino)-5-oxopentanoate

InChI

InChI=1S/C21H30FNO3/c1-21(2,3)15-7-13-18(14-8-15)26-20(25)6-4-5-19(24)23-17-11-9-16(22)10-12-17/h9-12,15,18H,4-8,13-14H2,1-3H3,(H,23,24)

InChI Key

PHEKXCGQPMACNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)CCCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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